5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-bromo-5-fluorobenzohydrazide with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorophenol
- 4-(3-Bromo-5-fluorophenyl)morpholine
- 3-Bromo-5-fluorophenylacetic acid
Uniqueness
Compared to similar compounds, 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5BrFN3O |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H5BrFN3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
ZNMZBEBNPLNCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NN=C(O2)N |
Origin of Product |
United States |
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